N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group. The compound’s structure includes:
- N1-position: Ethyl group attached to the oxalamide nitrogen.
- N2-position: Ethyl linker connecting the oxalamide to a piperazine ring.
- Piperazine substitution: 4-Methoxyphenyl group at the piperazine’s 4-position.
Properties
IUPAC Name |
N-ethyl-N'-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-3-18-16(22)17(23)19-8-9-20-10-12-21(13-11-20)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAWUYOLGZHOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.
Ethylation: The piperazine intermediate is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.
Oxalamide Formation: The final step involves the reaction of the ethylated piperazine with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is being investigated for its potential as a therapeutic agent in treating neurological disorders such as:
- Schizophrenia : Its structural similarity to known antipsychotics suggests it may exhibit similar pharmacological effects.
- Depression : The compound's ability to modulate neurotransmitter systems could be beneficial in antidepressant formulations.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation and Reduction : Useful for modifying functional groups to enhance biological activity.
- Substitution Reactions : Allows for the introduction of different substituents that may alter the compound's pharmacological profile.
Biochemical Probes
Due to its unique chemical properties, this compound is being studied as a biochemical probe to investigate interactions with biological macromolecules, aiding in understanding receptor-ligand dynamics.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Antipsychotic Activity : Research indicates that similar compounds demonstrate significant efficacy in animal models of schizophrenia, suggesting that modifications to the piperazine structure can enhance therapeutic effects.
- Neurotransmitter Modulation : Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, which are critical targets in treating mood disorders.
- Lead Compound Development : The unique properties of this compound make it an excellent candidate for further modifications aimed at improving selectivity and potency against specific biological targets.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological pathways. The compound’s methoxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substitutions like 2,3-dichlorophenyl () or trifluoromethyl () in other analogs may improve metabolic stability but reduce solubility .
N1 and N2 Modifications :
- The ethyl group at N1 (target) is smaller than the 4-ethylphenyl () or phenylethyl (), which could improve blood-brain barrier penetration .
- The ethyl linker (target) is conserved in some analogs (e.g., ), while others use bulkier groups (e.g., cyclohexenylethyl in ), which may sterically hinder receptor interactions .
Analytical Characterization:
Pharmacological Implications (Inferred)
While biological data are absent in the evidence, structural trends suggest:
Biological Activity
N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Oxalamide functional group : Imparts unique chemical properties.
- 4-Methoxyphenyl group : Enhances lipophilicity and bioavailability.
The molecular formula of this compound is , with a molecular weight of 400.5 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Intermediate : Reaction of 4-methoxyphenylamine with ethylene glycol to yield 4-(4-methoxyphenyl)piperazine.
- Alkylation : The piperazine intermediate is alkylated with 2-bromoethylamine.
- Amidation : The final step involves reacting the alkylated piperazine with oxalyl chloride to form the desired oxalamide.
Pharmacological Potential
This compound has shown promise in various biological assays, particularly as a ligand for G protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Key findings include :
- In vitro studies indicate that derivatives of this compound exhibit moderate activity as GPCR ligands, ion channel modulators, and enzyme inhibitors .
- Toxicity assessments using computational models suggest that synthesized compounds do not exhibit significant cytotoxicity or hepatotoxicity, making them safer candidates for further study .
The mechanism of action involves binding to specific receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, including potential anxiolytic and antipsychotic effects, similar to other piperazine derivatives .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its therapeutic potential in treating neurological disorders.
- Chemical Biology : Used as a biochemical probe to explore interactions with biological macromolecules.
- Material Science : Explored for its potential in developing new materials with specific properties .
Data Table: Comparison of Piperazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | C21H28N4O4 | 400.5 g/mol | Potential GPCR ligand |
| N1-ethyl-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide | C21H28ClN4O4 | 416.9 g/mol | Antipsychotic activity |
| N1-ethyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide | C21H28N4O5 | 400.5 g/mol | Structural variant with furan |
Q & A
Q. What are the recommended synthetic routes for N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide?
The synthesis typically involves multi-step reactions. For example:
- Step 1 : React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate.
- Step 2 : Treat the ester with excess hydrazine hydrate to yield the corresponding hydrazide intermediate.
- Step 3 : Cyclize the hydrazide with carbon disulfide under basic conditions to form an oxadiazole-thiol intermediate.
- Step 4 : Couple with an appropriate alkyl/aryl halide to finalize the oxalamide structure. Purification via silica gel chromatography and characterization using ¹H/¹³C NMR and HRMS are critical for structural validation .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Identify aromatic protons (δ 6.5–7.5 ppm), piperazine N-CH₂ protons (δ 3.8–4.0 ppm), and oxalamide carbonyl signals (δ 160–170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error margin .
- X-ray crystallography (if applicable): Resolve bond lengths and angles, as demonstrated in analogous piperazine derivatives .
Q. What solvent systems are optimal for purification via column chromatography?
A gradient of ethyl acetate (EtOAc) and hexane (30–70% EtOAc) is commonly used. For polar intermediates, dichloromethane (DCM)/methanol (MeOH) (95:5) can improve separation. Monitor fractions using TLC with UV visualization .
Advanced Research Questions
Q. How can computational methods predict the compound’s receptor-binding affinity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as 5-HT₁A receptors. Focus on hydrogen bonding with methoxyphenyl groups and hydrophobic interactions with the piperazine ring .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) and ligand-receptor interaction fingerprints .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies, prioritizing residues within 4 Å of the ligand .
Q. What experimental strategies validate the compound’s selectivity for serotonin receptors?
- Radioligand Binding Assays : Compete against ³H-8-OH-DPAT (5-HT₁A) or ³H-ketanserin (5-HT₂A) in transfected HEK293 cells. Calculate IC₅₀ values and Ki using the Cheng-Prusoff equation .
- Functional Assays : Measure cAMP inhibition (5-HT₁A) or calcium flux (5-HT₂A) in live-cell assays. Compare EC₅₀ values to reference agonists/antagonists .
- Cross-Reactivity Screening : Test against histamine H₁/H₄, dopamine D₂, and adrenergic α₁ receptors to rule off-target effects .
Q. How should researchers address discrepancies in receptor-binding data across studies?
Potential sources of contradiction include:
- Receptor Subtype Variability : Human vs. rodent receptors may exhibit differing ligand affinities .
- Assay Conditions : Variations in buffer pH, temperature, or membrane preparation (e.g., whole cells vs. isolated receptors) can alter binding kinetics .
- Ligand Purity : Validate compound integrity via HPLC (>95% purity) and control for metabolic degradation using liver microsomal stability tests .
Q. What in vitro models are suitable for evaluating metabolic stability?
- Liver Microsomal Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH cofactor. Monitor depletion over 60 minutes using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
- CYP Enzyme Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to identify metabolic pathways and potential drug-drug interactions .
Methodological Considerations
Q. How to optimize crystallization for X-ray diffraction studies?
- Solvent Selection : Use slow vapor diffusion with DCM/MeOH (9:1) or EtOAc/hexane.
- Temperature Control : Crystallize at 4°C to slow nucleation.
- Additive Screening : Introduce trace amounts of trifluoroacetic acid (TFA) to improve crystal packing, as seen in related piperazine-carboxamide structures .
Q. What strategies enhance signal-to-noise ratios in radiolabeling studies?
- Isotope Selection : Use ¹⁸F or ¹¹C for PET imaging, as demonstrated with analogs like ¹⁸F-Mefway for 5-HT₁A receptor quantification .
- Purification : Employ HPLC with a C18 column and 0.1% TFA/acetonitrile gradient to isolate the radiolabeled product (>99% radiochemical purity) .
Data Interpretation and Validation
Q. How to resolve conflicting results between in silico predictions and in vitro assays?
- Re-evaluate Force Fields : Switch from AMBER to CHARMM for MD simulations if electrostatic interactions are underestimated.
- Validate Protonation States : Adjust ligand/receptor protonation at physiological pH using tools like PROPKA .
- Control for Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to rule out false negatives due to poor cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
